Dipotassium platinum chloride (CAS 10025-99-7), commonly referred to as potassium tetrachloroplatinate(II), is a highly stable, water-soluble, square-planar platinum(II) salt. As a foundational precursor in both industrial manufacturing and advanced laboratory settings, it is primarily procured for the synthesis of active pharmaceutical ingredients (APIs) such as cisplatin, homogeneous catalysts, and shape-controlled platinum nanoparticles. Unlike its hydrated or alternative alkali-metal counterparts, K2PtCl4 offers a predictable anhydrous baseline, ensuring the precise stoichiometric control that is essential for high-yield, reproducible coordination chemistry [1].
Substituting K2PtCl4 with other common platinum sources introduces severe process liabilities that complicate downstream workflows. Replacing it with platinum(II) chloride (PtCl2) leads to severe aqueous insolubility, forcing the use of harsh acidic conditions (e.g., concentrated HCl) that can degrade pH-sensitive ligands. Conversely, utilizing platinum(IV) precursors like chloroplatinic acid (H2PtCl6) requires an initial chemical reduction step, which risks over-reduction to platinum black (Pt(0)) or incomplete reduction, thereby lowering overall yields and complicating purification. Furthermore, substituting with sodium tetrachloroplatinate (Na2PtCl4) compromises weighing accuracy due to the sodium salt's extreme hygroscopicity, making K2PtCl4 the superior choice for strict stoichiometric applications [1].
Accurate dosing of platinum precursors is critical for high-value synthesis, particularly in pharmaceutical applications. K2PtCl4 is stable and non-hygroscopic under standard atmospheric conditions, allowing for direct, precise weighing on the benchtop. In contrast, the sodium analog (Na2PtCl4) is highly hygroscopic and prone to deliquescence, absorbing significant atmospheric moisture rapidly. This variable water content in Na2PtCl4 introduces up to a 5-15% error in platinum stoichiometry unless handled in a strictly controlled glovebox environment, whereas K2PtCl4 maintains >99.9% mass stability in ambient air [1].
| Evidence Dimension | Moisture absorption and mass stability |
| Target Compound Data | K2PtCl4: Negligible mass change in ambient air (>99.9% stability) |
| Comparator Or Baseline | Na2PtCl4: Rapid moisture absorption causing 5-15% mass variance |
| Quantified Difference | Elimination of 5-15% stoichiometric weighing error |
| Conditions | Ambient benchtop weighing and storage conditions |
Prevents costly stoichiometric imbalances and eliminates the need for inert-atmosphere handling during routine batch preparation.
For syntheses requiring aqueous media, such as the preparation of water-soluble catalysts or biological probes, precursor solubility dictates process viability. K2PtCl4 exhibits a functional aqueous solubility of approximately 10 g/L at 20 °C, enabling direct dissolution in mild, neutral conditions. Platinum(II) chloride (PtCl2), however, is practically insoluble in pure water (<0.001 g/L) and requires prolonged heating in concentrated hydrochloric acid to form the soluble [PtCl4]2- anion. This mandatory acidification step with PtCl2 restricts its use with acid-labile ligands and increases process cycle times[1].
| Evidence Dimension | Aqueous solubility at 20 °C |
| Target Compound Data | K2PtCl4: ~10 g/L in neutral water |
| Comparator Or Baseline | PtCl2: <0.001 g/L in neutral water |
| Quantified Difference | >10,000-fold increase in neutral aqueous solubility |
| Conditions | Deionized water at 20 °C without acid additives |
Enables direct aqueous synthesis under mild, neutral conditions, saving time and avoiding the use of corrosive, ligand-degrading acids.
The synthesis of square-planar Pt(II) complexes relies heavily on the predictable trans effect of the [PtCl4]2- anion. Utilizing K2PtCl4 provides a direct Pt(II) starting point. When manufacturers attempt to substitute with cheaper Pt(IV) sources like chloroplatinic acid (H2PtCl6) or potassium hexachloroplatinate (K2PtCl6), an in situ reduction step is required. This reduction frequently yields a mixture of unreacted Pt(IV), target Pt(II), and over-reduced Pt(0) nanoparticles, reducing the effective yield of the desired Pt(II) intermediate by 15-30% compared to the direct ligand exchange achievable with K2PtCl4 [1].
| Evidence Dimension | Yield of target Pt(II) coordination complexes |
| Target Compound Data | K2PtCl4: Direct ligand exchange, higher baseline yield |
| Comparator Or Baseline | H2PtCl6 / K2PtCl6: Requires reduction, resulting in a 15-30% yield penalty |
| Quantified Difference | Avoidance of 15-30% yield loss from reduction side reactions |
| Conditions | Standard API / coordination complex synthesis workflows |
Maximizes the conversion of expensive platinum into the final product by eliminating inefficient, multi-step reduction procedures.
Because of its precise stoichiometry and direct Pt(II) oxidation state, K2PtCl4 is the premier starting material for synthesizing antineoplastic agents like cisplatin, carboplatin, and oxaliplatin. Using K2PtCl4 avoids the Pt(IV) impurities and yield losses associated with reducing H2PtCl6, ensuring high purity in the final pharmaceutical product [1].
The neutral aqueous solubility of K2PtCl4 makes it ideal for the controlled reduction into specific platinum nanostructures (e.g., nanocubes, nanowires) for electrocatalysis. It bypasses the need for the strong hydrochloric acid environments required to solubilize PtCl2, which can otherwise interfere with capping agents and shape-directing surfactants [2].
K2PtCl4 is used extensively to synthesize specialized Pt(II) homogeneous catalysts (e.g., Zeise's salt analogs and cross-coupling catalysts). The non-hygroscopic nature of the salt ensures that exact molar equivalents of ligands can be added, relying on the predictable substitution kinetics of the [PtCl4]2- anion without moisture-induced mass errors [3].
Corrosive;Acute Toxic;Irritant;Health Hazard